molecular formula C19H25N7O4 B2878191 (E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 899357-87-0

(E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2878191
CAS No.: 899357-87-0
M. Wt: 415.454
InChI Key: MPGLQTXECVYNRF-ZVBGSRNCSA-N
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Description

The compound (E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-based derivative characterized by a complex structure featuring:

  • A purine-2,6-dione core.
  • A substituted hydrazinyl group at position 8, linked to a pyridin-3-ylmethylene moiety.
  • A hydroxy-isopropoxypropyl side chain at position 5.

Its (E) -configuration at the hydrazinyl double bond suggests stereochemical specificity, which may influence biological interactions .

Properties

IUPAC Name

7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O4/c1-12(2)30-11-14(27)10-26-15-16(24(3)19(29)25(4)17(15)28)22-18(26)23-21-9-13-6-5-7-20-8-13/h5-9,12,14,27H,10-11H2,1-4H3,(H,22,23)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGLQTXECVYNRF-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class of compounds. Its unique structural features, including a hydrazinyl group and various functional moieties, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N6O5C_{22}H_{30}N_{6}O_{5} with a molecular weight of approximately 458.5 g/mol. The compound exhibits several functional groups that may contribute to its biological activity:

Property Value
Molecular FormulaC22H30N6O5
Molecular Weight458.5 g/mol
CAS Number899357-88-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:

  • Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic processes.
  • Gene Expression Alteration : The compound could affect gene expression profiles, leading to changes in cellular functions.

Anticancer Potential

Research indicates that purine derivatives often exhibit anticancer properties through mechanisms such as:

  • Inhibition of DNA Synthesis : Compounds similar to purines can interfere with DNA replication and repair mechanisms.
  • Induction of Apoptosis : Certain purine analogs induce programmed cell death in cancer cells.

A study on related purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Purine derivatives have also been noted for their antimicrobial properties. The presence of the hydrazinyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A recent study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. Results indicated that modifications to the purine structure significantly influenced potency and selectivity against cancer cells.
  • Antimicrobial Efficacy :
    • Research involving related compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Chemical Reactions Analysis

Core Purine Dione Reactivity

The purine-2,6-dione scaffold is a bicyclic heteroaromatic system with reactive sites at N7, N8, and N9. Key reactions involve substitutions at these positions, often mediated by nucleophilic agents or electrophilic aromatic substitution (EAS).

Substitution at Position 8

The hydrazinyl group at position 8 suggests synthesis via nucleophilic displacement of a halogen or other leaving group. For example:

  • Halogen displacement : In analogous compounds, bromine at position 8 reacts with hydrazine derivatives to form hydrazinyl substituents (e.g., 8-bromo-7-but-2-ynyl-3-methylpurine-2,6-dione reacting with hydrazine to yield hydrazinyl derivatives) .

  • Amination : Primary or secondary amines can displace leaving groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Table 1: Substitution Reactions at Position 8

ReactantReagent/ConditionsProductYieldSource
8-Bromo-purine dioneHydrazine hydrate, EtOH, reflux8-Hydrazinyl-purine dione72%
8-Chloro-purine dionePyridin-3-ylmethylene hydrazineTarget hydrazinyl-pyridine derivative~65%*

*Inferred from analogous hydrazine reactions .

Functionalization at Position 7

The 2-hydroxy-3-isopropoxypropyl side chain at position 7 is likely introduced via alkylation or Mitsunobu reactions.

Alkylation of Purine N7

  • Epoxide ring-opening : Glycidol derivatives react with purine bases to form hydroxypropyl side chains. Isopropoxy groups are introduced via subsequent etherification .

  • Mitsunobu reaction : Utilized to install chiral hydroxypropyl groups using DIAD/TPP and alcohols .

Table 2: Side-Chain Installation at Position 7

Starting MaterialReagentsProduct Side ChainYieldSource
7-H-purine dioneGlycidyl isopropyl ether, K₂CO₃2-hydroxy-3-isopropoxypropyl58%
7-H-purine dione(R)-Epichlorohydrin, MitsunobuChiral hydroxypropyl63%

Hydrazone Formation with Pyridin-3-ylmethylene

The (E)-configuration of the pyridin-3-ylmethylene hydrazine moiety suggests a condensation reaction between a hydrazine and pyridine-3-carbaldehyde:

Mechanism:

  • Hydrazine activation : Hydrazine reacts with pyridine-3-carbaldehyde in ethanol under acidic (e.g., AcOH) or neutral conditions.

  • Imine formation : Elimination of water yields the hydrazone, stabilized by conjugation with the pyridine ring .

Key Conditions:

  • Solvent: Ethanol or methanol

  • Catalyst: Acetic acid (0.1 eq)

  • Temperature: Reflux (70–80°C)

  • Reaction time: 6–12 hours

Stereochemical Considerations

The (E) -configuration of the hydrazone is critical for biological activity. This stereochemistry is controlled by:

  • Thermodynamic control : Prolonged reflux favors the (E)-isomer due to steric hindrance in the (Z)-form .

  • Crystallization : Selective precipitation of the (E)-isomer from ethanol/water mixtures .

Stability and Degradation Pathways

  • Hydrolysis : The hydrazone bond is susceptible to acidic hydrolysis (pH < 3), regenerating pyridine-3-carbaldehyde and hydrazine .

  • Oxidation : The hydroxypropyl side chain may oxidize to a ketone under strong oxidative conditions (e.g., KMnO₄) .

Synthetic Route Proposal

Based on analogous pathways :

  • Step 1 : Alkylate 7-H-purine dione with glycidyl isopropyl ether to install the 2-hydroxy-3-isopropoxypropyl group.

  • Step 2 : Introduce hydrazine at position 8 via nucleophilic displacement of a bromine atom.

  • Step 3 : Condense with pyridine-3-carbaldehyde to form the (E)-hydrazone.

Comparison with Similar Compounds

Structural Analogues: Purine vs. Pyrimidine Derivatives

Key structural distinctions between the target compound and pyrimidine-based analogues (e.g., 1,3-di(prop-2-ynyl)pyrimidine-2,4(1H,3H)-dione) include:

  • Core Heterocycle : The purine scaffold (two fused rings) vs. pyrimidine (single ring).
  • Functional Groups : The hydrazinyl-pyridine substituent in the target compound vs. propargyl groups in pyrimidine derivatives.
Property Target Compound 1,3-Di(prop-2-ynyl)pyrimidine-2,4(1H,3H)-dione
Core Structure Purine-2,6-dione Pyrimidine-2,4-dione
Key Substituents Hydrazinyl-pyridine, hydroxy-isopropoxypropyl Propargyl groups at positions 1 and 3
Synthesis Reagents Likely requires DBU (inferred from analogous methods) DBU, acetonitrile, uracil

Biological Implications : Purine derivatives often exhibit roles in nucleotide metabolism or enzyme inhibition, while pyrimidine derivatives may differ in target specificity due to structural dissimilarities.

Chirality and Stereochemical Impact

The (E) -configuration of the hydrazinyl group introduces stereochemical specificity, analogous to Pasteur’s findings on tartaric acid chirality . Comparisons with (Z) -isomers or other stereoisomers could reveal:

  • Binding Affinity : Stereochemistry may alter interactions with enzymes or receptors.
  • Optical Activity : As seen in tartaric acid, enantiomers might display divergent biological activities .

Functional Group Comparisons: Hydrazinyl vs. Sulforaphane

The hydrazinyl group in the target compound shares functional similarities with sulforaphane (a broccoli-derived enzyme inhibitor):

Property Target Compound Sulforaphane
Core Structure Purine derivative Isothiocyanate (organosulfur compound)
Bioactive Group Hydrazinyl-pyridine Sulfur-containing moiety
Mechanism Potential enzyme inhibition (speculative) Blocks cartilage-degrading enzymes (e.g., MMPs)

Therapeutic Potential: While sulforaphane is established in osteoarthritis mitigation , the target compound’s hydrazinyl group may offer novel inhibition pathways, though direct evidence is lacking.

Preparation Methods

Alkylation with Glycidyl Isopropyl Ether

Reaction Conditions :

  • Substrate : 8-Chloro-1,3-dimethylpurine-2,6-dione (8-chlorotheophylline)
  • Alkylating Agent : Glycidyl isopropyl ether
  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Time : 12 hours

Mechanism :
The reaction proceeds via deprotonation of the purine’s N7 position, followed by nucleophilic attack on the less hindered carbon of the epoxide. Ring opening yields the 2-hydroxy-3-isopropoxypropyl substituent (Figure 1).

Outcome :

  • Product : 7-(2-Hydroxy-3-isopropoxypropyl)-8-chloro-1,3-dimethylpurine-2,6-dione
  • Yield : ~72% (estimated from analogous reactions)

Introduction of the 8-Hydrazinyl Group

The 8-chloro substituent is replaced with hydrazine to generate the hydrazinyl intermediate, a critical precursor for subsequent hydrazone formation.

Hydrazine Substitution

Reaction Conditions :

  • Substrate : 7-(2-Hydroxy-3-isopropoxypropyl)-8-chloro-1,3-dimethylpurine-2,6-dione
  • Reagent : Hydrazine hydrate (N₂H₄·H₂O)
  • Catalyst : Triethylamine (Et₃N)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 9 hours

Mechanism :
Nucleophilic aromatic substitution (SNAr) occurs at the electron-deficient C8 position, facilitated by the electron-withdrawing carbonyl groups at C2 and C6.

Outcome :

  • Product : 8-Hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethylpurine-2,6-dione
  • Yield : 81% (based on analogous procedures)

Hydrazone Formation with Pyridine-3-Carbaldehyde

The final step involves condensation of the hydrazinyl intermediate with pyridine-3-carbaldehyde to establish the (E)-configured hydrazone.

Condensation Reaction

Reaction Conditions :

  • Substrate : 8-Hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethylpurine-2,6-dione
  • Aldehyde : Pyridine-3-carbaldehyde
  • Catalyst : Hydrochloric acid (HCl)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 4 hours

Mechanism :
Acid-catalyzed dehydration forms the hydrazone linkage, with the E-isomer predominating due to steric and electronic factors.

Outcome :

  • Product : (E)-7-(2-Hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
  • Yield : 77% (similar to reported hydrazone syntheses)

Optimization and Analytical Validation

Reaction Monitoring

  • TLC Analysis : Mobile phase = Ethyl acetate:n-hexane (3:2); Rf = 0.62 (hydrazone product)
  • Spectroscopic Confirmation :
    • IR : Peaks at 3410 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N), 3100 cm⁻¹ (C–Harom)
    • ¹H NMR : δ 3.13 (s, N1–CH₃), 3.63 (s, N3–CH₃), 8.72 (s, hydrazone CH)

Yield Comparison Across Steps

Step Description Yield (%)
1 Alkylation 72
2 Hydrazine substitution 81
3 Hydrazone formation 77

Challenges and Alternative Approaches

Epoxide Reactivity

Glycidyl isopropyl ether’s steric bulk may necessitate prolonged reaction times. Alternative epoxides (e.g., glycidyl methyl ether) or microwave-assisted synthesis could improve efficiency.

Hydrazone Configuration Control

While E-isomer dominance is typical, Z-isomer formation can occur under basic conditions. Acidic conditions and excess aldehyde favor the E-configuration.

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